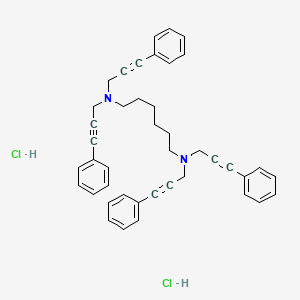

N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride, also known as TPPTS, is a chemical compound that has been extensively studied for its applications in various scientific fields. TPPTS is a tetradentate ligand that is commonly used in coordination chemistry, catalysis, and materials science.

Applications De Recherche Scientifique

N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been extensively studied for its applications in various scientific fields. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is commonly used as a ligand for the synthesis of metal complexes. The tetradentate nature of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride allows for the formation of stable and well-defined metal complexes, which have been used in catalysis, materials science, and bioinorganic chemistry.

In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of homogeneous catalysts for various reactions, including hydrogenation, cross-coupling, and oxidation. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts have shown high activity, selectivity, and stability, making them attractive for industrial applications.

In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have shown high surface area, tunable pore size, and high stability, making them attractive for various applications.

Mécanisme D'action

The mechanism of action of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and depends on the specific application. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride acts as a tetradentate ligand, coordinating to metal ions to form stable and well-defined metal complexes. The coordination of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride to metal ions can affect the reactivity, selectivity, and stability of the resulting metal complexes.

In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts can undergo various mechanisms, including oxidative addition, reductive elimination, and transmetalation. The specific mechanism depends on the reaction and the metal complex used.

In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs can undergo various mechanisms, including adsorption, desorption, and diffusion. The specific mechanism depends on the pore size, surface area, and chemical environment of the MOF.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride. However, some studies have shown that N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based metal complexes can have cytotoxic effects on cancer cells. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have also shown potential for drug delivery and imaging applications.

Avantages Et Limitations Des Expériences En Laboratoire

N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has several advantages for lab experiments, including its tetradentate nature, which allows for the formation of stable and well-defined metal complexes. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts and MOFs have also shown high activity, selectivity, and stability, making them attractive for various applications.

However, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride also has some limitations for lab experiments. The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and involves several steps, which can be time-consuming and challenging. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride can also be expensive and difficult to handle, requiring specialized equipment and expertise.

Orientations Futures

For the study of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride include the development of new ligands, catalysts, and MOFs for various applications.

Méthodes De Synthèse

The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride involves a multi-step process that begins with the reaction of 1,6-hexanediamine with propargyl bromide to form N-(3-bromoprop-2-yn-1-yl)hexane-1,6-diamine. This intermediate is then reacted with phenylacetylene in the presence of copper(I) iodide to form N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine. Finally, the tetradentate ligand N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is obtained by reacting N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine with hydrochloric acid.

Propriétés

IUPAC Name |

N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHHWJRMDFKPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)

![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)

![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)

![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)

![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)

![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)

![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)

![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)

![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)

![3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104208.png)

![5-imino-2-phenyl-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)